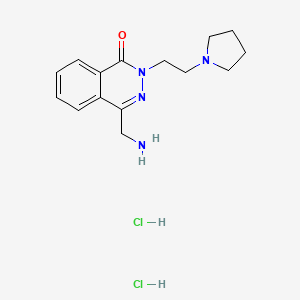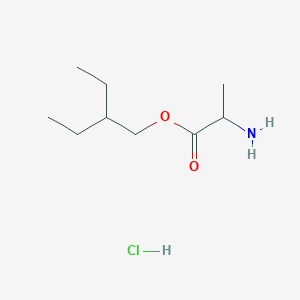
(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride
説明
“(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” is likely a derivative of amino acids, similar to compounds like “(S)-Methyl-2-aminopropanoate hydrochloride” and "(S)-Isopropyl 2-aminopropanoate hydrochloride" . These compounds are typically white to off-white powders .
Synthesis Analysis
While specific synthesis methods for “(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” were not found, related compounds like “Methyl (2S)-2-Aminopropanoate Hydrochloride” are used as intermediates for the synthesis of various amino acids, peptides, and pharmaceuticals . They are also used as starting materials for the production of other fine chemicals .
Molecular Structure Analysis
The molecular structure of “(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” would be similar to that of “(S)-Isopropyl 2-aminopropanoate hydrochloride”, which has a molecular weight of 167.64 .
Chemical Reactions Analysis
A study on a related compound, “N,N-diisopropylethylamine (DIPEA)”, revealed that it can generate a radical via single electron transfer (SET), with the assistance of a photocatalyst, increasing the nucleophilicity of water molecules with respect to cyanides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride” would likely be similar to those of “(S)-Isopropyl 2-aminopropanoate hydrochloride”, which is a crystal with a melting point of 85 °C .
科学的研究の応用
Radioprotective and Chemoprotective Properties
The aminophosphorothioate drug, structurally similar to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride, has been found to exhibit both radioprotective and chemoprotective properties. This drug, identified as S-2-(3-aminopropylamino)ethylphosphorothioate, demonstrates potential clinical use in cancer therapies. The effectiveness of this compound is potentially linked to its catabolism by polyamine oxidase, an enzyme present in varying amounts across different body tissues. The metabolite produced, though potentially cytotoxic, is likely detoxified in vivo through adduction with tissue sulfhydryls. The exact benefits or hindrances of this conversion and adduction process in pharmacologic activity remain uncertain, especially considering that aldehydes may reduce oxygen-dependent free radicals generated by tissue irradiation. However, this insight provides a foundational understanding of the drug's dual protective roles in the context of cancer treatment (Ishimaru, 1982).
Immunosuppressive Activity
Another notable application of compounds related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride is in the field of immunosuppression. A series of 2-substituted 2-aminopropane-1,3-diols, structurally related to (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride, has been synthesized and evaluated for their immunosuppressive effects. This research is particularly relevant in the context of organ transplantation, where immunosuppression is crucial. The study found that the potency of these compounds depended on the position of the phenyl ring within the alkyl side chain, indicating the significance of molecular structure in determining immunosuppressive efficacy. One of the compounds, 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, was identified as having considerable activity and potential use as an immunosuppressive drug for organ transplantation (Kiuchi et al., 2000).
Safety and Hazards
作用機序
Target of Action
It is known to be used in the synthesis of phosphoramidate prodrugs .
Mode of Action
It is a component in the synthesis of certain prodrugs, suggesting it may play a role in enhancing drug delivery or efficacy .
Biochemical Pathways
As a component in prodrug synthesis, it may influence the metabolic pathways associated with drug activation and distribution .
Pharmacokinetics
As a component in prodrug synthesis, it may influence the pharmacokinetic profile of the resulting compound .
Result of Action
As a component in prodrug synthesis, its effects would likely be related to the activity of the final prodrug .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature .
特性
IUPAC Name |
2-ethylbutyl 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-4-8(5-2)6-12-9(11)7(3)10;/h7-8H,4-6,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGOVGXNPHPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946511-97-3 | |
| Record name | 2-ethylbutyl (2S)-2-aminopropanoate;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




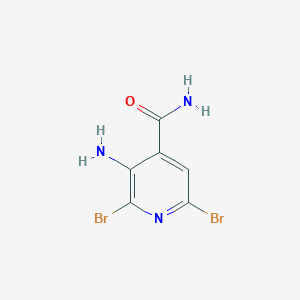
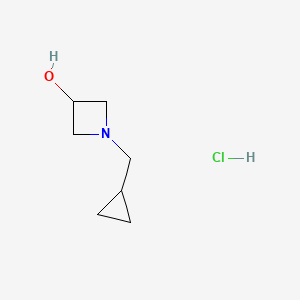

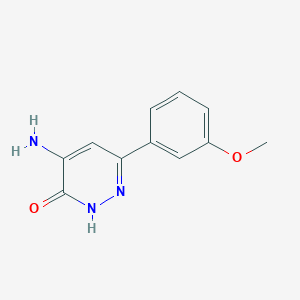

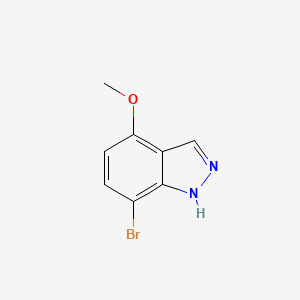

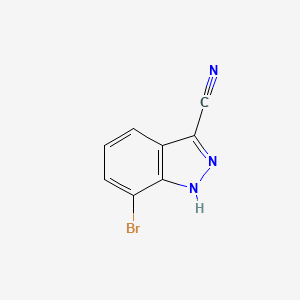
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)
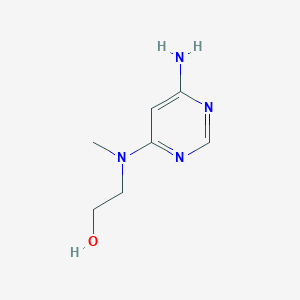
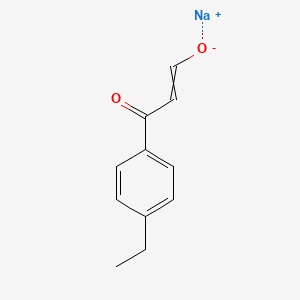
![1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B1379874.png)
